Ivabradine-d3 N-oxide
Descripción
Ivabradine-d3 N-oxide is a deuterated derivative of ivabradine, a selective inhibitor of the If current in the sinoatrial node, clinically used to treat chronic heart failure and angina pectoris. The "d3" designation indicates substitution with three deuterium atoms, enhancing metabolic stability for research purposes, particularly in pharmacokinetic (PK) and bioanalytical studies. The N-oxide functional group modifies the compound’s polarity and solubility, influencing its distribution and excretion profiles.
Propiedades
Fórmula molecular |
C₂₇H₃₃D₃N₂O₆ |
|---|---|
Peso molecular |
487.6 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Properties :
- Molecular Formula : C27H34N2O5·C2H2O4 (based on its oxalate salt form) .
- Molecular Weight : 466.58 g/mol .
- Physical Form : White to off-white crystalline solid .
- CAS Number : 1346558-08-4 .
- Primary Use : Laboratory research, particularly as a reference standard for impurity profiling or deuterated tracer studies .
Structural and Functional Analogues
Ivabradine and Its Impurities
- Dehydro Ivabradine Oxalate (IVA-3 Impurity Oxalate) :
Sorafenib N-oxide
- Pharmacokinetic Comparison :
- AUC and Cmax : Sorafenib N-oxide exhibits higher plasma AUC (3.74 µg·h/mL) and Cmax (0.19 µg/mL) compared to the parent drug sorafenib when co-administered with paracetamol. Similar trends are observed in brain tissue, suggesting N-oxide derivatives may enhance tissue penetration .
- Brain Uptake : The brain-to-plasma ratio (Kp) for sorafenib N-oxide (1.229) exceeds that of sorafenib (1.051), indicating improved central nervous system distribution .
| Parameter | Sorafenib (Parent) | Sorafenib N-oxide |
|---|---|---|
| Plasma AUC (µg·h/mL) | 32.1 | 3.74 |
| Brain Cmax (µg/mL) | 2.41 | 0.19 |
| Kp Value | 1.051 | 1.229 |
N-oxide-containing Alkaloids
- Antofin N-oxide and Tylophorin N-oxide: Found in Ficus septica plants, these compounds demonstrate altered bioactivity compared to their non-oxidized counterparts. For example, N-oxide derivatives often exhibit reduced cytotoxicity but enhanced solubility, a feature critical for drug formulation .
Metabolic and Stability Profiles
- Deuterium Effects: Ivabradine-d3 N-oxide benefits from deuterium substitution, which slows hepatic metabolism (via the isotope effect), prolonging its half-life compared to non-deuterated ivabradine impurities .
- Comparison with Other Deuterated Standards :
Pharmacological Implications
- This contrasts with non-polar analogues like isotylocrebin, which exhibit higher lipid membrane permeability .
- Patent Relevance :
- N-oxide derivatives are frequently patented for their enhanced inhibitory activity (e.g., IDO1/TDO inhibitors in ), suggesting Ivabradine-d3 N-oxide could have unexplored therapeutic applications beyond analytical use .
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying Ivabradine-d3 N-oxide in biological matrices?
- Methodological Answer : Use ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with online solid-phase extraction (SPE) to enhance sensitivity and reduce manual sample preparation. Calibration curves should employ weighted linear regression (e.g., 1/x weighting) to ensure precision (r² > 0.99) and limit of quantification (LLOQ) at 10 µg/kg in complex matrices like plant or tissue samples . Isotopic labeling (e.g., deuterium in Ivabradine-d3) aids in distinguishing the compound from endogenous metabolites during analysis.
Q. How can researchers validate the stability of Ivabradine-d3 N-oxide under experimental storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to varying temperatures (±4°C to 40°C), pH levels (1–9), and light conditions. Monitor degradation using UHPLC-MS/MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples spiked with antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways .
Q. What structural features of Ivabradine-d3 N-oxide necessitate specialized handling in mutagenicity assays?
- Methodological Answer : The aromatic N-oxide moiety may trigger DNA-reactive mutagenicity alerts. Use in silico tools like Leadscope’s expert-rule-based models to screen for substructure alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide subclass). Validate findings with Ames tests using TA98 and TA100 strains under metabolic activation (S9 fraction) to confirm or refute computational predictions .
Advanced Research Questions
Q. How can conflicting data on Ivabradine-d3 N-oxide’s mutagenicity be resolved using structure-activity relationship (SAR) fingerprinting?
- Methodological Answer : Perform SAR fingerprint analysis by hierarchically matching 101 predefined aromatic N-oxide substructures against public/proprietary mutagenicity databases. Use statistical metrics (e.g., Fisher’s exact test) to identify subclasses with significant mutagenic correlation (e.g., quindioxin derivatives). Downgrade general alerts if non-mutagenic compounds dominate (>70% of hits) but retain subclass-specific alerts for high-risk groups .
Q. What experimental designs are optimal for studying Ivabradine-d3 N-oxide’s transport mechanisms in hepatic cells?
- Methodological Answer : Use OCT1-transfected HEK293 cells and Oct1-knockout mice to isolate transporter-specific uptake. Compare intracellular concentrations via LC-MS in wild-type vs. knockout models. Include negative controls (e.g., HepG2 cells lacking OCT1 expression) to identify alternative transporters. Apply mixed-effects models to account for inter-individual variability in pharmacokinetic data .
Q. How should researchers address spatial variability in N-oxide flux measurements during in vivo studies?
- Methodological Answer : Implement linear mixed-effects (LME) models with landscape and fertilization status as fixed effects, and chamber locations (F1, F2, NF) as random effects. Use Shapiro-Wilk and Levene’s tests to validate normality/homogeneity of variance pre-analysis. Apply logarithmic transformation to non-normal data and report marginal significance (P ≤ 0.09) for high-variance parameters .
Q. What computational strategies improve the predictive accuracy of Ivabradine-d3 N-oxide’s redox behavior in catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to model spin alignment and O-O bond formation in ligand-N-oxide radicals. Validate predictions with cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy. Compare experimental redox potentials (e.g., Ru(tpy)(bpy)(H2O)]²⁺ systems) to computational outputs to refine activation energy barriers .
Methodological Notes for Data Contradiction Analysis
- Cross-Validation : When mutagenicity assays conflict with in silico predictions, cross-reference data across multiple proprietary databases (e.g., pharmaceutical libraries) to identify context-dependent mutagenicity patterns .
- Sensitivity Analysis : For pharmacokinetic discrepancies, use bootstrapping or Monte Carlo simulations to quantify uncertainty in transport models and isolate outlier-driven biases .
- Meta-Analysis : Aggregate public N-oxide flux datasets and apply random-effects meta-regression to reconcile landscape-specific variations (e.g., Acrisol vs. oil palm plantations) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
